

# 6-Aminoindolin-2-one vs zileuton 5-LOX inhibition

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## Compound Focus: 6-Aminoindolin-2-one

CAS No.: 150544-04-0

Cat. No.: S667192

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## Comparative Profile of 5-LOX Inhibitors

The table below summarizes the available data for Zileuton and indicates the missing information for **6-Aminoindolin-2-one**.

Feature	Zileuton	6-Aminoindolin-2-one
Core Structure	1-Benzo[b]thien-2-ylethyl hydroxyurea [1]	Information not found
Inhibition Mechanism	Redox inhibitor; chelates & reduces active site iron (Fe <sup>3+</sup> to Fe <sup>2+</sup> ) [2] [3]	Information not found
Experimental IC <sub>50</sub>	~700 nM (Cell-based assays) [2]	Information not found
Key In Vitro Assays	MTT cell viability, Flow cytometry (Annexin V/PI), TUNEL assay [4]	Information not found
Key In Vivo Models	Mouse models of Traumatic Brain Injury (TBI) [5], Neuroprotection [6]	Information not found

Feature	Zileuton	6-Aminoindolin-2-one
Pharmacokinetics	Oral bioavailability; metabolized by CYP1A2, 2C9, 3A4; ~2.5 hr half-life [1]	Information not found
Known Toxicity	Potential for elevated liver enzymes (hepatotoxicity) [3] [1]	Information not found
Therapeutic Areas	Asthma (approved), investigated in cancer [4], neurodegenerative diseases [6] [5]	Information not found

## Detailed Experimental Data and Protocols for Zileuton

For researchers looking to replicate or compare studies on Zileuton, here is a summary of key experimental methodologies and findings from the literature.

### In Vitro Experimental Protocols

The following methods have been used to establish Zileuton's efficacy in laboratory settings [4]:

- Cell Viability Assay (MTT):** Human pancreatic cancer SW1990 cells are plated and treated with varying concentrations of Zileuton (e.g., 1-40 µg/mL) for 24-72 hours. After adding MTT reagent, the formazan product is dissolved, and optical density is measured at 570 nm to determine the concentration- and time-dependent suppression of cell proliferation.
- Apoptosis Assay (Flow Cytometry with Annexin V/PI):** SW1990 cells are treated with Zileuton, collected, and stained with recombinant FITC-conjugated Annexin V and Propidium Iodide (PI). Flow cytometry then identifies and quantifies populations of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- Apoptosis Assay (TUNEL Staining):** Zileuton-treated cells are fixed and incubated with a TUNEL reaction mixture. This labels DNA fragmentation characteristic of apoptosis, and the stained cells are examined under a microscope, with a significant increase in TUNEL-positive cells indicating apoptosis induction.

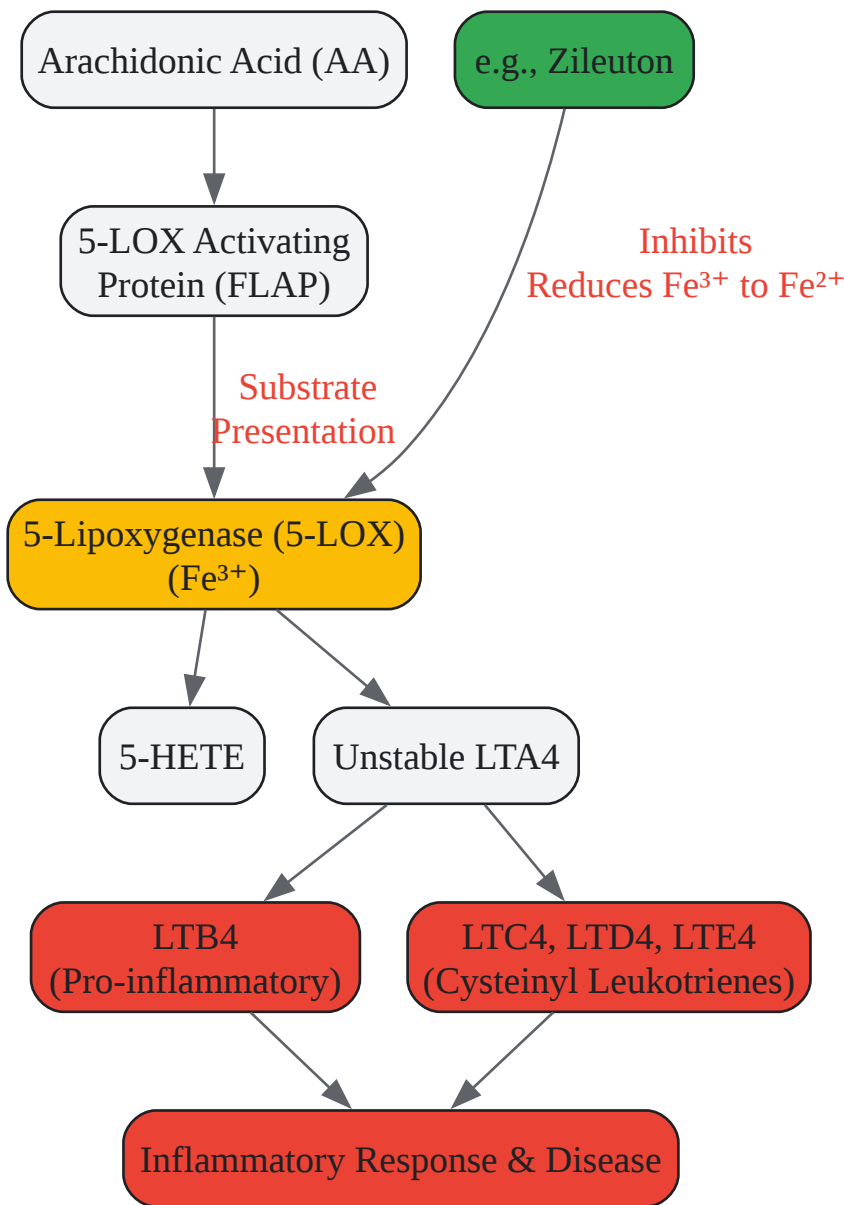
### In Vivo Experimental Protocol

A study on Traumatic Brain Injury (TBI) provides an example of in vivo evaluation [5]:

- **Animal Model:** A Controlled Cortical Impact (CCI) injury is induced in male C57BL/6J mice to create a TBI model.
- **Dosing Regimen:** Zileuton is administered via intraperitoneal injection at 10 mg per kg body weight daily, with the first dose 30 minutes post-TBI.
- **Outcome Measures:** Brain damage, blood-brain barrier disruption, and neuronal apoptosis are assessed histologically. Neurological function is evaluated using rotarod and fear conditioning tests. The production of key inflammatory mediators (LTB<sub>4</sub>, cytokines) is measured via ELISA and RT-PCR.

## The 5-LOX Pathway and Inhibitor Mechanism

The diagram below illustrates the role of 5-LOX in the Arachidonic Acid (AA) pathway and the mechanism of its inhibitors.



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This diagram shows the 5-LOX pathway. Cell activation leads to the release of Arachidonic Acid (AA), which is presented to 5-LOX by the 5-LOX Activating Protein (FLAP) [7] [8]. 5-LOX metabolizes AA into pro-inflammatory leukotrienes (LTB<sub>4</sub>, LTC<sub>4</sub>, etc.) that drive diseases like asthma and cancer [7] [8]. Redox inhibitors like Zileuton work by reducing the enzyme's active site iron from Fe<sup>3+</sup> to the inactive Fe<sup>2+</sup> state, thereby blocking the pathway [2] [3].

## Interpretation and Next Steps for Researchers

The lack of data for **6-Aminoindolin-2-one** in the scientific literature indicates it may be a very early-stage research compound or be known by a different systematic name.

To proceed with your comparison, I suggest:

- **Verify the Compound Identity:** Double-check the IUPAC name and chemical structure of "**6-Aminoindolin-2-one**." Search for potential synonyms or common research codes associated with it.
- **Explore Specialized Databases:** Search in commercial chemical supplier databases (e.g., Sigma-Aldrich, MedChemExpress), patent repositories (e.g., USPTO, Google Patents), or specialized scientific databases like SciFinder or Reaxys, which may contain non-public research data.

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